molecular formula C7H4ClF3N4 B3048337 6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine CAS No. 1644-76-4

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine

Cat. No. B3048337
CAS RN: 1644-76-4
M. Wt: 236.58 g/mol
InChI Key: LWTNWXVWAMZYET-UHFFFAOYSA-N
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Description

Synthesis Analysis

A paper titled "Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro [indoline-3,4′-thiopyrano [2,3-b]indole] Derivatives"1 discusses a synthesis method involving a dinuclear zinc-ProPhenol complex as a catalyst. This method has been used for the annulation of indoline-2-thiones and isatylidene malononitriles1. This methodology gives access to a broad range of chiral spiro [indoline-3,4′-thiopyrano [2,3- b ]indole] derivatives in good yields with excellent levels of enantioselectivities1.



Molecular Structure Analysis

The same paper1 also mentions the molecular structure of a compound named “®-2′-amino-6′-chloro-9′-methyl-2-oxo-9′ H-spiro[indoline-3,4′-thiopyrano[2,3-b]indole]-3′-carbonitrile”. Although this is not the exact compound you asked for, it might be related or similar.



Chemical Reactions Analysis

The paper1 discusses the Friedel–Crafts reaction, which has emerged as a powerful chemical tool for the construction of new C–C bonds, and it has been widely used to realize asymmetric transformations of aromatics and heteroaromatics1.



Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find specific information on the physical and chemical properties of “6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine”.


Scientific Research Applications

Antirhinovirus Activity

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has been explored for its potential in antirhinovirus applications. Various derivatives of this compound have demonstrated significant activity against rhinovirus serotypes. For example, 9-benzyl-6-(dimethylamino)-9H-purines and 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines, synthesized using 6-chloro-9-methyl-2-(trifluoromethyl)-9H-purine as a starting material, showed substantial antiviral activities. These compounds represent a new class of antiviral agents with potential in vitro activity against rhinoviruses (Kelley, Linn, & Selway, 1988), (Kelley, Linn, & Krochmal, 1989).

Synthesis of Nucleosides and Analogues

The compound has been used in the synthesis of various nucleosides and analogues, demonstrating its versatility in organic synthesis. For instance, its application in the synthesis of 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine via a purine 3'-deoxynucleoside pathway indicates its utility in creating nucleoside analogues with potential therapeutic applications (Takamatsu et al., 2001). Moreover, the facile synthesis of 6-chloro-8-substituted-9H-purines using environmentally friendly methods highlights the compound's applicability in eco-friendly synthetic approaches (Maddila, Momin, Lavanya, & Rao, 2016).

Applications in Medicinal Chemistry

6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine has been employed in medicinal chemistry for the development of potential therapeutics. Its derivatives have shown promising results in antimycobacterial studies. For instance, 9-benzylpurines derived from this compound exhibited good inhibitory effects on Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005), (Gundersen, Nissen‐meyer, & Spilsberg, 2002).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine”.


properties

IUPAC Name

6-chloro-9-methyl-2-(trifluoromethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(8)13-6(7(9,10)11)14-5(3)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTNWXVWAMZYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(N=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289942
Record name 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-methyl-2-(trifluoromethyl)-9h-purine

CAS RN

1644-76-4
Record name NSC65745
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-9-methyl-2-(trifluoromethyl)-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Roggen, LL Gundersen - 2008 - Wiley Online Library
… -purin-6-amine (2c): Methoxyamine hydrochloride (1.256 g, 15.0 mmol) and triethylamine (2.26 mL, 16.2 mmol) were added to a mixture of 6-chloro-9-methyl-2-trifluoromethyl-9H-purine …
RSR ES, GDN ES, LOB ES, ADEMONSM ES… - EUR. J MED …, 2008 - sumobrain.org
The invention relates to compounds of formula (I): or a pharmaceutically acceptable salt, prodrug or solvate thereof, a method of synthesis of said compounds, pharmaceutical …
Number of citations: 0 www.sumobrain.org

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